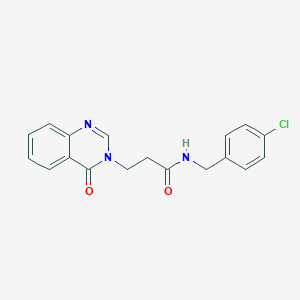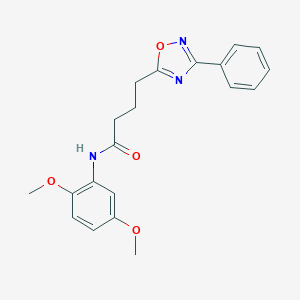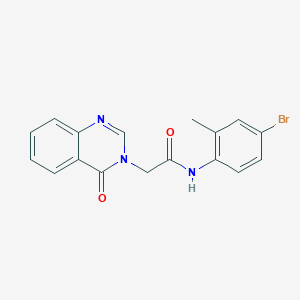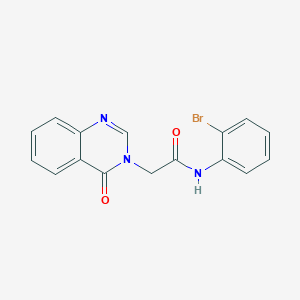
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors (TKIs). AG-1478 has been widely used in scientific research to study the mechanism of action of various tyrosine kinases and their role in cellular signaling pathways.
Mechanism Of Action
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cellular proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis.
Advantages And Limitations For Lab Experiments
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of this enzyme in cellular signaling pathways. However, it is important to note that N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may have off-target effects on other tyrosine kinases, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other quinazoline-based TKIs. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase, which could have greater therapeutic potential for the treatment of cancer. Another area of interest is the study of the role of EGFR in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the use of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and other TKIs in combination with other drugs or therapies could be explored as a potential strategy to improve treatment outcomes for cancer and other diseases.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the condensation of 4-chlorobenzylamine with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product, N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively used in scientific research to study the role of various tyrosine kinases in cellular signaling pathways. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been used to study the role of EGFR in cancer cell proliferation and metastasis.
properties
Product Name |
N-(4-chlorobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Molecular Formula |
C18H16ClN3O2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-7-5-13(6-8-14)11-20-17(23)9-10-22-12-21-16-4-2-1-3-15(16)18(22)24/h1-8,12H,9-11H2,(H,20,23) |
InChI Key |
RITXEYILDRCMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)


![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)




